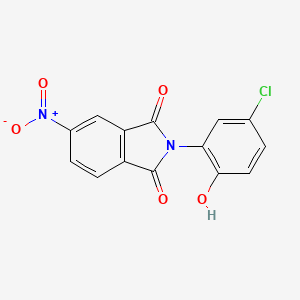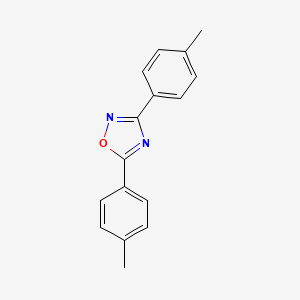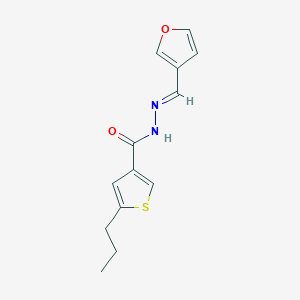
2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione, also known as SU5416, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1994 by Sugen Inc. as a selective inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase.
作用機序
2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione selectively inhibits the tyrosine kinase activity of VEGFR-2, the primary receptor for vascular endothelial growth factor (VEGF). This inhibition leads to a decrease in VEGF-mediated signaling pathways, which results in the inhibition of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic and anti-tumor effects, 2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet-derived growth factor (PDGF) receptor tyrosine kinase activity, which is involved in cell growth and differentiation. It has also been shown to inhibit the activity of c-kit, a receptor tyrosine kinase that is involved in the regulation of hematopoietic stem cells.
実験室実験の利点と制限
One advantage of 2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione is its selectivity for VEGFR-2, which allows for the specific inhibition of angiogenesis without affecting other signaling pathways. However, its potency and efficacy can vary depending on the cell type and experimental conditions. Additionally, its low solubility and stability can make it difficult to use in certain experimental settings.
将来の方向性
1. Combination therapy: 2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Future research could focus on the development of combination therapies that include 2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione for the treatment of various types of cancer.
2. Drug delivery systems: The low solubility and stability of 2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione can be overcome by the development of drug delivery systems such as nanoparticles or liposomes.
3. New targets: While VEGFR-2 is the primary target of 2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione, future research could focus on identifying other targets of 2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione that could have therapeutic potential.
4. Clinical trials: Despite promising preclinical results, 2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione has not yet been approved for clinical use. Future research could focus on conducting clinical trials to evaluate its safety and efficacy in humans.
合成法
The synthesis of 2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves multiple steps, starting with the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form 5-chloro-2-chlorobenzoyl chloride. This intermediate is then reacted with 5-nitroisatoic anhydride to form the isoindole ring system. The final step involves the introduction of a hydroxyl group at the 2-position of the phenyl ring using sodium hydroxide in methanol.
科学的研究の応用
2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
特性
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O5/c15-7-1-4-12(18)11(5-7)16-13(19)9-3-2-8(17(21)22)6-10(9)14(16)20/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCGLUQCIATLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5782028.png)

![(3-ethoxy-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5782038.png)
![4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5782046.png)
![N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)

![ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5782095.png)
![N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)


![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5782133.png)
![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5782137.png)

